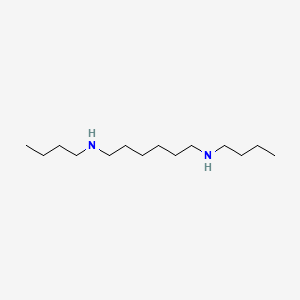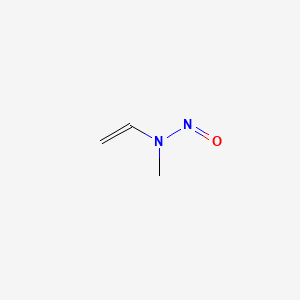
4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(phenylmethyl)amino]-2-(dimethylamino)-3-pyridinecarbonitrile is an aromatic amine.
Applications De Recherche Scientifique
Application in Optical Devices for Anionic Detection
4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile shows promise in the field of optical devices for anionic detection. One study reports on compounds used as optical devices for detecting CN− (cyanide) in water. These compounds change color in the presence of certain anions, indicating their potential use in monitoring water quality (Schramm, Menger, & Machado, 2016).
Photoreactions in Organic Chemistry
The compound has been used in studies exploring photoreactions. For example, research involving 2-(Dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, a similar compound, underwent photocyclization, demonstrating the compound's role in organic synthesis (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Applications in Drug Delivery and Tissue Engineering
This compound is also studied for potential applications in drug delivery systems and tissue engineering. Research involving dibenzylideneacetone (DBA) analogs, similar in structure, encapsulated in poly(lactic acid) membranes, highlights the non-toxic nature and the controlled release properties of these compounds, making them suitable for biomedical applications (Alcántara Blanco, Urdaneta, & Sabino, 2020).
In Sensing Technologies and Material Science
The compound has relevance in sensing technologies and material science. Studies have synthesized novel metallophthalocyanines using derivatives of this compound, investigating their conductivity and CO2 sensing properties, demonstrating their potential in sensor technology and electronic device fabrication (Şenoğlu et al., 2020).
Photophysical Studies and Organic Electronics
Research on similar compounds, like 3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile, sheds light on their photophysical properties. Such studies are crucial for applications in organic electronics, specifically in the development of organic photoemitting diodes (Asiri et al., 2015).
Propriétés
Nom du produit |
4-(Dibenzylamino)-2-(dimethylamino)nicotinonitrile |
|---|---|
Formule moléculaire |
C22H22N4 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-(dibenzylamino)-2-(dimethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H22N4/c1-25(2)22-20(15-23)21(13-14-24-22)26(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19/h3-14H,16-17H2,1-2H3 |
Clé InChI |
FSZZPPMHTJCPBD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=C1C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1199297.png)


![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)









